3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride
Description
3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride is a chemical compound with a complex structure that includes an amino group, a methyl group, and a trifluoromethyl-substituted phenyl group
Properties
IUPAC Name |
2-(aminomethyl)-N-methyl-3-[4-(trifluoromethyl)phenyl]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O.ClH/c1-17-11(18)9(7-16)6-8-2-4-10(5-3-8)12(13,14)15;/h2-5,9H,6-7,16H2,1H3,(H,17,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKUXWYYSFUDOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds through reactions such as Friedel-Crafts acylation, followed by reduction and substitution reactions . The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ubrogepant: Another compound containing a trifluoromethyl group, used as a CGRP receptor antagonist.
Indole Derivatives: Compounds with similar structural motifs, often investigated for their biological activities.
Uniqueness
3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Biological Activity
3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride is a synthetic compound characterized by its unique trifluoromethyl group, which enhances its biological activity. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H14F3N2O
- CAS Number : 1272181-89-1
The presence of the trifluoromethyl group is notable for its influence on the compound's lipophilicity and biological interactions.
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced potency in various biological assays. The mechanisms through which 3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide exerts its effects include:
- Inhibition of Enzymatic Activity : The trifluoromethyl group can modulate enzyme interactions, potentially enhancing inhibition rates in target enzymes.
- Antiproliferative Effects : Studies have shown that similar compounds can induce apoptosis in cancer cell lines by disrupting cellular processes such as DNA replication and repair.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds featuring trifluoromethyl groups. For instance, a related study demonstrated that a structurally similar compound exhibited significant antiproliferative activity against pancreatic cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| BxPC-3 | 0.051 |
| Panc-1 | 0.066 |
| WI38 (normal) | 0.36 |
These findings suggest that this compound may also possess similar anticancer properties, warranting further investigation.
Neuropharmacological Effects
The trifluoromethyl group has been associated with increased activity at neurotransmitter receptors. Preliminary data suggests that this compound may influence serotonin uptake, thereby impacting mood regulation and anxiety disorders.
Case Studies and Research Findings
- Antiproliferative Activity : A study assessed the effect of a related compound on pancreatic cancer cells, revealing significant reductions in cell viability at low concentrations, suggesting a promising therapeutic avenue for treatment-resistant cancers .
- Enzyme Inhibition Studies : Similar compounds have been shown to inhibit enzymes involved in cancer progression, indicating that 3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide could serve as a lead compound for drug development targeting these pathways .
- Structure-Activity Relationship (SAR) : The incorporation of the trifluoromethyl group has been linked to enhanced binding affinity in receptor interactions, suggesting modifications to existing drug scaffolds could yield more effective therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
